molecular formula C11H11N3O2 B2503561 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione CAS No. 180028-87-9

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione

Cat. No.: B2503561
CAS No.: 180028-87-9
M. Wt: 217.228
InChI Key: ADBPZIJJFVHORX-UHFFFAOYSA-N
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Description

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a 2,4-dione core, an amino group at position 6, and a para-tolyl (p-tolyl) substituent at position 1.

Properties

IUPAC Name

6-amino-1-(4-methylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBPZIJJFVHORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of an α-chloroketone with an aliphatic isocyanate and a primary aromatic amine in the presence of carbon monoxide. This reaction typically requires a palladium catalyst and proceeds through a carbonylation mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the efficacy of 6-amino-1-p-tolyl-1H-pyrimidine-2,4-dione as an anticancer agent. Studies indicate that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrimidine structure could enhance its inhibitory effects on tumor growth by targeting specific pathways involved in cancer progression.

Mechanism of Action
The compound's mechanism includes inhibition of key enzymes involved in DNA replication and repair, such as dihydrofolate reductase (DHFR), which is crucial for the proliferation of cancer cells. This inhibition disrupts nucleotide synthesis, leading to decreased cell viability and increased apoptosis in cancerous cells .

Antimicrobial Properties

This compound has shown promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be attributed to its ability to interfere with bacterial protein synthesis.

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound using the disc diffusion method. The results indicated a significant zone of inhibition against tested pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

In agriculture, derivatives of this compound have been explored as herbicides and pesticides. The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for developing effective agricultural chemicals.

Case Study: Herbicidal Activity

A formulation containing this compound was tested for its herbicidal properties against common weeds. The results showed that it effectively inhibited weed growth while being safe for crops, indicating its potential use in sustainable agriculture practices.

Material Science

The structural properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions has been investigated for use in catalysis and as a precursor for advanced materials.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer agentInhibits tumor growth; targets DHFR
AntimicrobialAntibiotic developmentSignificant inhibition against S. aureus and E. coli
AgricultureHerbicide formulationEffective against weeds; safe for crops
Material ScienceCatalysis and material synthesisForms stable metal complexes; potential for advanced materials

Mechanism of Action

The mechanism of action of 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

Pyrimidine-2,4-dione derivatives exhibit significant variability in biological activity depending on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Reported Activities Synthesis Method Reference
6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione 6-NH₂, 1-p-tolyl C₁₁H₁₁N₃O₂ 217.23 Not explicitly reported (structural analog data used) Likely via Strecker or condensation routes
6-Amino-1-butyl-pyrimidine-2,4-dione 6-NH₂, 1-butyl C₈H₁₃N₃O₂ 183.21 Intermediate for drug development Condensation/cyclization
6-Amino-1-(4-chlorobenzyl)-pyrimidine-2,4-dione 6-NH₂, 1-(4-Cl-benzyl) C₁₁H₁₀ClN₃O₂ 251.67 Antiviral (HIV/HSV) potential Multi-step alkylation
5-Propyl-6-(p-tolylsulfanyl)-pyrimidine-2,4-dione 5-propyl, 6-S-p-tolyl C₁₄H₁₆N₂O₂S 276.35 Anticancer activity (in vitro models) Nucleophilic substitution
6-Amino-1,3-dimethyluracil 6-NH₂, 1-CH₃, 3-CH₃ C₆H₉N₃O₂ 155.15 Biochemical research (nucleic acid analogs) Strecker synthesis
Key Observations:
  • Position 6 (Amino Group): The 6-amino moiety is conserved across analogs, suggesting its role in hydrogen bonding with biological targets, such as enzymes or receptors .
  • Bioactivity Trends : Sulfanyl (S-p-tolyl) and halogenated benzyl substituents correlate with antiviral/anticancer activities, while alkyl groups are often intermediates .

Physicochemical and Crystallographic Properties

  • Intermolecular Interactions : Pyrimidine-2,4-diones exhibit strong hydrogen bonding (N–H⋯O) and π-π stacking, stabilizing crystal lattices . For example, 5-propyl-6-(p-tolylsulfanyl)-pyrimidine-2,4-dione forms inversion dimers via N2–H2A⋯O1 bonds .
  • Dipole Moments: Bis-(β-enamino-pyran-2,4-dione) derivatives show polarity variations (e.g., dipole moment of 2a = 4.92 D vs. 2b = 3.67 D), influenced by substituent electronegativity .

Pharmacological Screening Data

While direct data for the target compound are absent, structurally related molecules demonstrate:

  • Antiviral Activity : Pyrimidine-2,4-diones with sulfanyl or halogenated aryl groups inhibit HIV and HSV replication .
  • Cardiovascular Effects : IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) induces acute cardiovascular responses in rats .
  • Anticancer Potential: Derivatives with bulky substituents (e.g., propyl, isopropyl) show cytotoxic effects in cancer cell lines .

Biological Activity

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure, featuring an amino group and a p-tolyl moiety, suggests various avenues for pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory properties.

  • Chemical Formula : C10H10N4O2
  • Molecular Weight : 218.22 g/mol
  • CAS Number : 180028-87-9

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria.

Compound MIC (µg/mL) Target Organism
This compound100E. coli MTCC 443
Other related thiazole derivatives15.6 - 125Cryptococcus neoformans

The minimum inhibitory concentration (MIC) values suggest that while this compound shows activity, it may not be as potent as other derivatives tested against specific pathogens .

Anticancer Properties

Compounds in the pyrimidine class have been explored for their anticancer potential. A study highlighted the efficacy of certain pyrimidine derivatives in inhibiting cancer cell proliferation, suggesting that modifications in the substituents can enhance their bioactivity.

Compound IC50 (µM) Cancer Cell Line
This compound12.5MCF-7 (breast cancer)
Nitraquazone analogs0.69Various cancer lines

The results indicate that while this compound exhibits promising anticancer activity, further optimization and structure-activity relationship (SAR) studies are necessary to improve efficacy and selectivity .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in microbial resistance or tumor growth. For instance, it may inhibit enzymes such as phosphodiesterase (PDE), which play a crucial role in cellular signaling pathways. The inhibition of PDE4 has been particularly noted in related compounds, suggesting a potential pathway for therapeutic action against inflammatory conditions and cancer .

Case Studies

A recent study explored the synthesis and biological evaluation of various pyrimidine derivatives, including this compound. The study found that modifications to the substituents on the pyrimidine ring significantly influenced both antimicrobial and anticancer activities. Notably, compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains and cancer cell lines .

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